

4-[3-(Dimethylamino)propoxy]aniline spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-[3-(Dimethylamino)propoxy]aniline

Cat. No.: B1365064

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-[3-(Dimethylamino)propoxy]aniline**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **4-[3-(Dimethylamino)propoxy]aniline** (CAS No: 62424-88-8), a key intermediate in pharmaceutical synthesis. With a molecular formula of $C_{11}H_{18}N_2O$ and a molecular weight of 194.28 g/mol, precise structural confirmation is paramount for its application in drug development and manufacturing. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and quality assessment of this compound. The guide is structured to provide not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers and scientists to interpret and validate the structure with confidence.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like **4-[3-(Dimethylamino)propoxy]aniline**, both 1H and ^{13}C NMR provide a detailed map of the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative and qualitative assessment of every unique proton environment within the molecule. The expected signals are a composite of three distinct regions: the aromatic aniline ring, the aliphatic propoxy linker, and the terminal dimethylamino group.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **4-[3-(Dimethylamino)propoxy]aniline** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine (-NH₂).
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion and simplifies the interpretation of complex multiplets.
- **Data Acquisition:** Record the spectrum at ambient temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 4 seconds to ensure high resolution. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum before integrating the signals and picking the peaks.

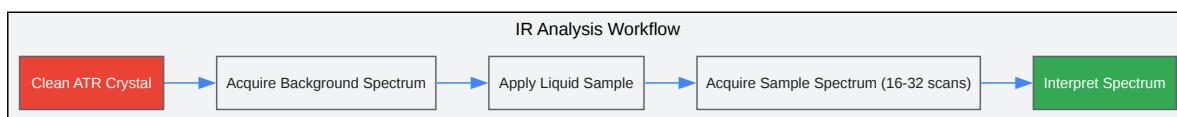
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-a	~ 6.75	Doublet	~ 8.8	2H	Aromatic Protons (ortho to -O)
H-b	~ 6.65	Doublet	~ 8.8	2H	Aromatic Protons (ortho to -NH ₂)
H-c	~ 3.95	Triplet	~ 6.4	2H	-O-CH ₂ -CH ₂ -CH ₂ -N
H-d	~ 1.95	Quintet	~ 6.8	2H	-O-CH ₂ -CH ₂ -CH ₂ -N
H-e	~ 2.40	Triplet	~ 7.2	2H	-O-CH ₂ -CH ₂ -CH ₂ -N
H-f	~ 2.25	Singlet	-	6H	-N(CH ₃) ₂
H-g	~ 3.60	Broad Singlet	-	2H	-NH ₂

Causality Behind Assignments:

- Aromatic Protons (H-a, H-b):** The electron-donating nature of both the propoxy and amino groups shields the aromatic protons, shifting them upfield relative to benzene (7.26 ppm). The para-substitution pattern creates a classic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the strongly donating oxygen (H-a) are expected to be slightly downfield compared to those ortho to the nitrogen (H-b).
- Propoxy Chain (H-c, H-d, H-e):** The methylene protons adjacent to the electronegative oxygen (H-c) are the most deshielded in the chain. The central methylene group (H-d) appears as a quintet due to coupling with both adjacent CH₂ groups. The methylene group next to the nitrogen (H-e) is also deshielded, but less so than H-c.

- Dimethylamino Protons (H-f): The six protons of the two methyl groups are chemically equivalent and do not couple with other protons, resulting in a sharp, intense singlet, a hallmark of this functional group.
- Amine Protons (H-g): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.



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Caption: A simplified workflow for data acquisition using ATR-IR.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

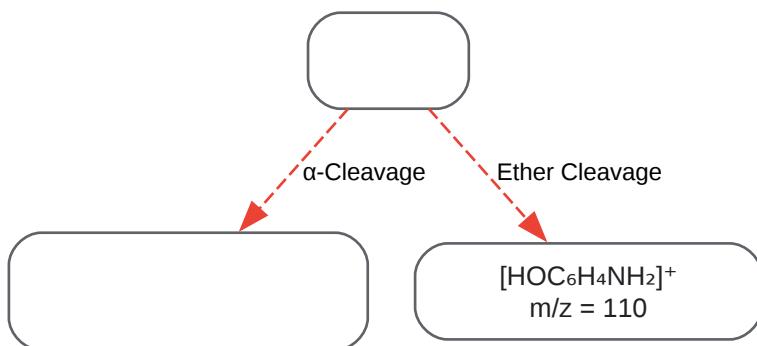
- Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, $[M+H]^+$. For fragmentation data (MS/MS), the $[M+H]^+$ ion is selected and subjected to collision-induced dissociation (CID).

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion	Identity / Origin
195.15	$[M+H]^+$	Protonated Molecular Ion ($C_{11}H_{19}N_2O^+$)
194.14	$[M]^+$	Molecular Ion (if using EI)
120.08	$[C_7H_8NO]^+$	Cleavage of the propoxy chain, leaving the 4-aminophenoxy radical cation fragment.
58.07	$[C_3H_8N]^+$	Base Peak. Alpha-cleavage resulting in the highly stable dimethylaminomethyl cation $[CH_2=N(CH_3)_2]^+$.

Fragmentation Pathway Analysis:

The molecular weight of 194.28 aligns with the expected molecular ion peak at m/z 194 (for EI) or the protonated molecule at m/z 195 (for ESI). The most significant fragmentation pathway in aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process yields a highly stabilized, resonance-delocalized iminium cation. For **4-[3-(Dimethylamino)propoxy]aniline**, this leads to the formation of the $[CH_2=N(CH_3)_2]^+$ ion at m/z 58, which is almost certainly the base peak (the most intense peak) in the spectrum. This fragment is a definitive indicator of the dimethylaminopropyl moiety.



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Caption: Primary fragmentation pathway for **4-[3-(Dimethylamino)propoxy]aniline**.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides a self-validating system for the structural confirmation of **4-[3-(Dimethylamino)propoxy]aniline**. NMR spectroscopy maps the precise proton and carbon skeleton, IR spectroscopy confirms the presence of all key functional groups (primary aromatic amine, ether, dimethylamine), and mass spectrometry verifies the molecular weight while revealing a characteristic fragmentation pattern dominated by the m/z 58 iminium ion. This multi-technique approach ensures the identity, purity, and structural integrity of the compound, which is a non-negotiable requirement in the rigorous landscape of pharmaceutical research and development.

References

- FooDB. (2011). Showing Compound Procaine (FDB029371).
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